![molecular formula C9H8N2O2 B3271740 Methyl imidazo[1,2-a]pyridine-3-carboxylate CAS No. 55365-10-1](/img/structure/B3271740.png)

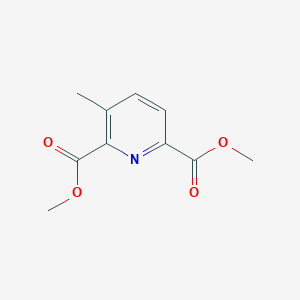

Methyl imidazo[1,2-a]pyridine-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic approaches have been explored to construct this privileged scaffold. Researchers have reported various methods for functionalizing the 3-position of imidazo[1,2-a]pyridine, enabling the development of new chemosynthetic strategies. These synthetic routes are crucial for accessing derivatives with potential pharmacological activities .

Applications De Recherche Scientifique

Synthesis Techniques

- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : A study demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without the need for any deliberate addition of catalysts. This method also successfully synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline. A different technique using acetonitrile as a solvent and Ag-catalysis resulted in the production of imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).

Pharmaceutical Applications

- Antiulcer Agents : Substituted imidazo[1,2-a]pyridines were identified as a novel class of antiulcer agents. These compounds showed gastric antisecretory and cytoprotective properties, potentially involving the inhibition of the H+/K+-ATPase enzyme, distinct from H2 receptor antagonists or prostaglandin analogues (J. Kaminski et al., 1985).

Organic Chemistry and Synthesis

- Novel Synthesis Methods : A new method for preparing (2-aminopyridin-4-yl)methanol was developed, demonstrating the versatility of imidazo[1,2-a]pyridine as a pharmacophore in constructing bicyclic imidazo[1,2-a]pyridine structures (A. Lifshits, P. N. Ostapchuk, V. K. Brel, 2015).

Chemical Properties and Reactions

- Carbonylation and Cross Coupling : An efficient copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes was reported, opening new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, important in natural products and pharmaceuticals (Sai Lei et al., 2016).

Biological Activity

- Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds have been clinically significant for heart and circulatory failures treatment. A study synthesized a series of these compounds, finding derivatives with biphenyl side chains to be potential AChE inhibitors. Compound 2h with a biphenyl side chain and methyl substituent showed strong AChE inhibition (Huey Chong Kwong et al., 2019).

Anthelmintic Properties

- Anthelmintics Synthesis : A series of methyl imidazo-[11,2-a]pyridine-2-carbamates was synthesized for anthelmintic testing. The most potent compound showed effectiveness against a broad range of helminths in sheep and cattle (R. Bochis et al., 1978).

Pharmacological Properties

- Recent Pharmacological Progress : Imidazo[1,2-a]pyridine is a bridgehead nitrogen atom bicyclic system, increasingly important in medicinal chemistry. A review discussed the recent progress in understanding the pharmacological properties of this scaffold, including enzyme inhibitors, receptor ligands, and anti-infectious agents (C. Enguehard-Gueiffier, A. Gueiffier, 2007).

Orientations Futures

: Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 644-657. Link : Review article: “Synthetic approaches and functionalizations of imidazo[1,2-a]pyridine analogues.” RSC Advances, 2015, 5(110), 90736-90750. Link

Propriétés

IUPAC Name |

methyl imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-8-4-2-3-5-11(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJSLNDWTLBCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[Oxybis(methylene)]bisbenzoic acid](/img/structure/B3271689.png)